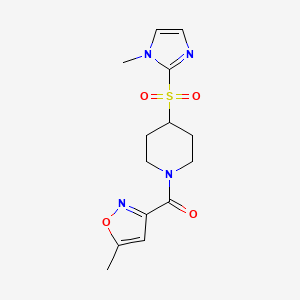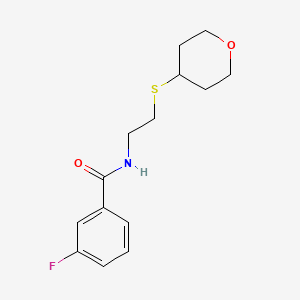![molecular formula C18H16N4O3S B2818728 4-[3-Nitro-4-(thiomorpholin-4-yl)phenyl]-1,2-dihydrophthalazin-1-one CAS No. 882000-39-7](/img/structure/B2818728.png)
4-[3-Nitro-4-(thiomorpholin-4-yl)phenyl]-1,2-dihydrophthalazin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-Nitro-4-(thiomorpholin-4-yl)phenyl]-1,2-dihydrophthalazin-1-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its unique structure has made it an attractive target for further investigation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound is a part of various chemical syntheses and analyses, demonstrating its utility in the creation of complex molecules and materials. For instance, studies have involved the synthesis of coordination polymers for potential probe applications in detecting nitro compounds due to their unique fluorescence properties. These materials emit light corresponding to charge transfer from benzene to acylhydrazine ring moieties, indicating changes in photoluminescence behavior due to acylation, which could be harnessed for sensing applications such as detecting TNP (trinitrophenol) (Li, Yu, & Xu, 2021).
Another example involves the study of intramolecular electron transfer in photochemistry, where derivatives of dihydropyridine, including those with nitrophenyl groups, have been explored for their ability to undergo electron transfer processes. This research offers insights into the development of new photoinduced electron-transfer systems, potentially useful in photodynamic therapy or as photoinitiators in polymerization processes (Fasani, Fagnoni, Dondi, & Albini, 2006).
Biological and Pharmacological Applications
The compound and its derivatives have been investigated for their biological and pharmacological properties. For instance, certain derivatives have shown potential as antimicrobial agents, with research directed towards synthesizing compounds that could act as effective inhibitors against specific bacteria strains, thereby contributing to the development of new antibiotics or disinfectants (Raval, Desai, et al., 2004).
Additionally, research into the cytotoxic effects of related quinazoline derivatives on human cancer cell lines, such as HeLa, has provided valuable data on the potential use of these compounds in cancer therapy. Investigations include the study of DNA interactions and the induction of apoptosis in tumor cells, highlighting the potential of these compounds in developing anticancer drugs (Ovádeková, Jantová, Theiszová, & Labuda, 2005).
Material Science Applications
In material science, the synthesis and application of derivatives of the compound have been explored for enhancing the properties of materials, such as fluorescent brighteners for textiles. This application suggests a potential for the compound in improving the aesthetic and functional qualities of fabrics, contributing to the textile industry's development (Raval & Desai, 2004).
Eigenschaften
IUPAC Name |
4-(3-nitro-4-thiomorpholin-4-ylphenyl)-2H-phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c23-18-14-4-2-1-3-13(14)17(19-20-18)12-5-6-15(16(11-12)22(24)25)21-7-9-26-10-8-21/h1-6,11H,7-10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVAMINBBGZUKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=C(C=C(C=C2)C3=NNC(=O)C4=CC=CC=C43)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B2818645.png)
![2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]pyrimidine](/img/structure/B2818646.png)
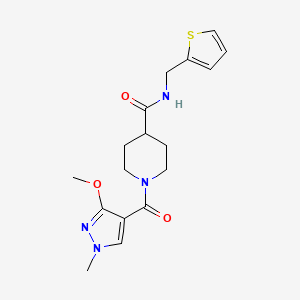


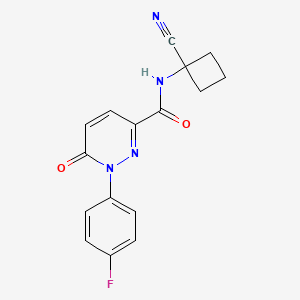
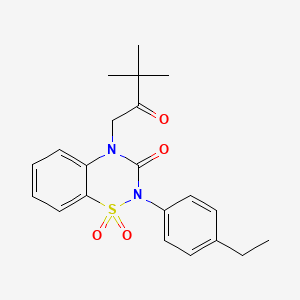
![N-{[5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}-N-[(4-methoxybenzoyl)oxy]amine](/img/structure/B2818658.png)
![5-methyl-2-((2-(m-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole](/img/structure/B2818659.png)
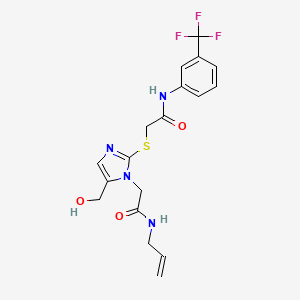
![3-Cyclopropyl-1-[1-(2,6-difluorobenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2818663.png)
![2-(5-p-Tolyl-[1,3,4]oxadiazol-2-yl)-benzo[f]chromen-3-one](/img/structure/B2818665.png)
